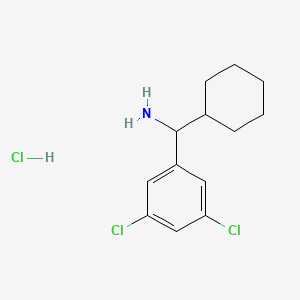
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound with the CAS Number: 2172098-92-7 . It has a molecular weight of 294.65 .
Molecular Structure Analysis
The InChI code for Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is1S/C13H17Cl2N.ClH/c14-11-6-10 (7-12 (15)8-11)13 (16)9-4-2-1-3-5-9;/h6-9,13H,1-5,16H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación
Catalytic Oxidation Applications
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is structurally related to cyclohexene and cyclohexane derivatives, which have significant applications in catalytic oxidation processes. Catalytic oxidation of cyclohexene can lead to a variety of products with different oxidation states and functional groups, such as oxabicycloheptane, cyclohexane-1,2-diol, cyclohex-2-en-1-ol, cyclohex-2-en-1-one, and adipic acid. These products are crucial intermediates in the chemical industry, making controllable oxidation reactions for cyclohexene synthetically valuable for applications in both academia and industry. This emphasizes the importance of research into cyclohexyl compounds and their derivatives for the development of selective catalytic oxidation processes that are highly desirable for chemical synthesis and industrial applications (Cao et al., 2018).
Environmental Impact and Toxicity Evaluation
The structural components related to Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride, particularly chlorophenyl groups, have been studied for their environmental impact and toxicity. Chlorophenols, such as 2-chlorophenol, 3-chlorophenol, and 2,4-dichlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their persistence and bioaccumulation potential in the environment have been a concern, leading to extensive reviews of their effects. Understanding the toxicity and environmental behavior of these compounds is crucial for assessing the safety and environmental risks associated with the use of chemicals containing chlorophenyl groups (Krijgsheld & Gen, 1986).
Potential for Novel Applications
Research on cyclohexyl and dichlorophenyl derivatives, similar to Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride, can lead to novel applications in various fields, including pharmacology, materials science, and environmental technology. For instance, studies on related compounds have explored their use as novel anticancer drugs, highlighting the potential for these chemicals to be used in medical research and therapy development. The exploration of these compounds for high tumor specificity and reduced toxicity to non-target cells underlines the importance of ongoing research into their applications and mechanisms of action (Sugita et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
cyclohexyl-(3,5-dichlorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h6-9,13H,1-5,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQZJUVSIBTATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-[(4-Methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2627973.png)
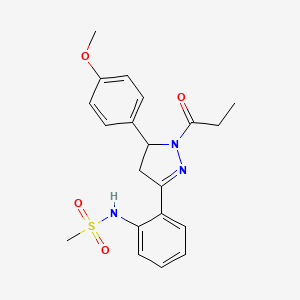
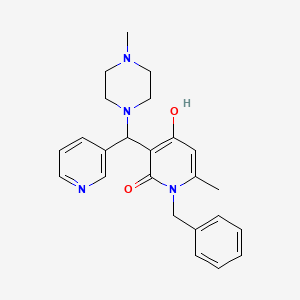

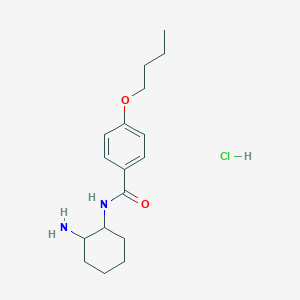

![4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2627980.png)
![Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate](/img/structure/B2627983.png)
![(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate](/img/structure/B2627985.png)
![N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2627989.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)
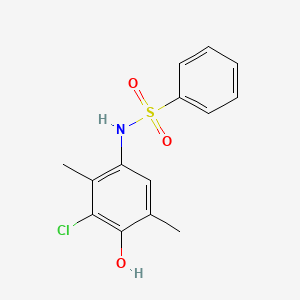
![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2627996.png)